molecular formula C7H8N4 B13605008 1-methyl-5-(1H-pyrazol-4-yl)-1H-imidazole

1-methyl-5-(1H-pyrazol-4-yl)-1H-imidazole

Cat. No.: B13605008
M. Wt: 148.17 g/mol
InChI Key: HUBOXMFPCWZTOI-UHFFFAOYSA-N
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Description

1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole is a heterocyclic compound that features both pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-methyl-1H-pyrazol-5-amine, the compound can be synthesized via a series of steps including amination, reduction, esterification, and condensation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrazol-4-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-5-amine
  • 1-Phenyl-1H-pyrazol-4-ylmethanamine
  • 4-Methyl-1H-imidazol-5-ylmethanamine

Uniqueness: 1-Methyl-5-(1H-pyrazol-4-yl)-1H-imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methyl-5-(1H-pyrazol-4-yl)imidazole

InChI

InChI=1S/C7H8N4/c1-11-5-8-4-7(11)6-2-9-10-3-6/h2-5H,1H3,(H,9,10)

InChI Key

HUBOXMFPCWZTOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CNN=C2

Origin of Product

United States

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